molecular formula C28H26N4O4S B299992 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-benzoyl-2-hydroxybenzyl)acetamide

2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-benzoyl-2-hydroxybenzyl)acetamide

Cat. No. B299992
M. Wt: 514.6 g/mol
InChI Key: DRYKDOLDKHIVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-benzoyl-2-hydroxybenzyl)acetamide is a chemical compound with potential applications in scientific research. It is a member of the triazole family of compounds, which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-benzoyl-2-hydroxybenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes and interfering with their metabolic processes. It has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-benzoyl-2-hydroxybenzyl)acetamide are complex and varied, depending on the specific biological system being studied. The compound has been found to exhibit both cytotoxic and cytoprotective effects, depending on the concentration and duration of exposure. It has also been shown to modulate various cellular processes, including cell cycle progression, DNA replication, and protein synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-benzoyl-2-hydroxybenzyl)acetamide in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various aspects of cellular and molecular biology. However, one limitation is that the compound may exhibit different effects in different experimental systems, making it difficult to draw general conclusions about its mechanism of action or potential therapeutic applications.

Future Directions

There are many potential future directions for research on 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-benzoyl-2-hydroxybenzyl)acetamide. One area of interest is the development of new synthetic methods for producing the compound, which could improve its yield and purity. Another area of interest is the exploration of its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify potential drug targets for future drug development.

Synthesis Methods

The synthesis of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-benzoyl-2-hydroxybenzyl)acetamide involves the reaction of 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 5-benzoyl-2-hydroxybenzyl bromoacetate. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using standard chromatographic techniques.

Scientific Research Applications

2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-benzoyl-2-hydroxybenzyl)acetamide has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases and conditions.

properties

Product Name

2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-benzoyl-2-hydroxybenzyl)acetamide

Molecular Formula

C28H26N4O4S

Molecular Weight

514.6 g/mol

IUPAC Name

N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H26N4O4S/c1-3-15-32-27(20-9-12-23(36-2)13-10-20)30-31-28(32)37-18-25(34)29-17-22-16-21(11-14-24(22)33)26(35)19-7-5-4-6-8-19/h3-14,16,33H,1,15,17-18H2,2H3,(H,29,34)

InChI Key

DRYKDOLDKHIVLQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NCC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NCC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

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